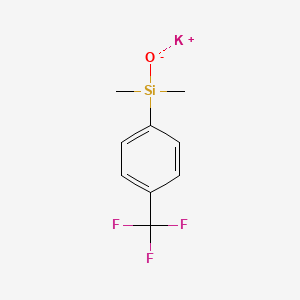

![molecular formula C25H28N6O4 B2519030 N,4-diisopropyl-1,5-dioxo-2-(2-oxo-2-(m-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105229-94-4](/img/structure/B2519030.png)

N,4-diisopropyl-1,5-dioxo-2-(2-oxo-2-(m-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazoloquinazoline derivatives, as reported in the first paper, involves the creation of a tricyclic system that is an alternative to the triazoloquinoxaline framework. This system has shown good binding affinities for Gly/NMDA and/or AMPA receptors, indicating its potential as a scaffold for excitatory amino acid antagonists. The synthesis process includes the formation of 4,5-dihydro-4-oxo-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylates (TQXs) and their derivatives, which were found to be inactive at the KA receptor. The study also notes that the presence of a glycine moiety in certain positions of the pyrazoloquinazoline framework is detrimental to receptor-ligand interaction, while lack of planarity in the northeastern region of the molecules can shift selectivity toward the Gly/NMDA receptor .

In the second paper, the synthesis of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides is described. The process begins with N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides, which undergo dehydrosulfurization in the presence of excess HgO to form the target compounds. This reaction takes place in boiling glacial acetic acid, yielding the cyclization products in 42-62% yields. The structures of the synthesized compounds were confirmed through complex spectral studies .

Molecular Structure Analysis

The molecular structure of the compounds synthesized in the first paper features a pyrazoloquinazoline tricyclic system, which has been shown to be an adequate alternative to the triazoloquinoxaline framework for anchoring at Gly/NMDA and AMPA receptors. The study highlights the importance of planarity in the molecular structure, as non-planar northeastern regions of the molecules can influence receptor selectivity. Additionally, the inactivity of certain dicarboxylate derivatives suggests that specific structural features can negatively impact receptor-ligand interactions .

The second paper does not provide detailed information on the molecular structure analysis of the synthesized compounds. However, it can be inferred that the presence of the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazol moiety and the trichloroethyl group are key structural elements in the compounds, which were confirmed by spectral studies .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of the compounds in the first paper include the formation of the pyrazoloquinazoline tricyclic system and its derivatives. The binding data suggests that the chemical structure of these compounds is crucial for their interaction with Gly/NMDA and AMPA receptors. The study also performed a functional antagonism study on selected compounds to evaluate their activity at the receptor-ion channel complex .

In the second paper, the key chemical reaction is the dehydrosulfurization of N-(2,2,2-trichloro-1-(3-(3-mercapto-4H-1,2,4-triazol-4-yl)thioureido)ethyl) carboxamides to form the target carboxamides. This reaction is facilitated by the use of excess HgO and boiling glacial acetic acid, which leads to the formation of the cyclization products .

Physical and Chemical Properties Analysis

The first paper does not provide explicit details on the physical and chemical properties of the synthesized compounds. However, the biological evaluation suggests that these properties are conducive to good binding affinities at Gly/NMDA and AMPA receptors, which is indicative of their potential as excitatory amino acid antagonists. The study's focus on receptor binding affinities and functional antagonism provides indirect insights into the compounds' properties relevant to their biological activity .

The second paper also does not detail the physical and chemical properties of the synthesized compounds. The emphasis is on the synthesis and spectral characteristics, which implies that the compounds' properties are suitable for the intended chemical reactions and confirmatory spectral studies .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

A study by Gadhave and Kuchekar (2020) reported on the design, synthesis, and biological evaluation of N-(benzo[d]thiazol-2-yl)-[1,2,4]triazolo[4,3-c]quinazoline-5-carboxamide derivatives. These compounds demonstrated significant antioxidant and antibacterial activities, highlighting their potential as lead molecules for further pharmacological development, including anti-inflammatory, anticancer, and antidepressant activities (Gadhave & Kuchekar, 2020).

Antimicrobial Agents

Research by Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, and Stoika (2021) focused on the synthesis and evaluation of novel 1H-1,2,3-triazole-4-carboxamides, including triazolo[1,5-a]quinazoline-3-carboxamides, for their antimicrobial activities against a range of pathogens. This study identified compounds with moderate to good activities, pointing towards the use of these structures in developing new antimicrobial agents (Pokhodylo et al., 2021).

Antineurotic Activity

A study by Danylchenko, Drushlyak, and Kovalenko (2016) explored the synthesis and computer prediction of the biological activity and acute toxicity of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides. The compounds were predicted and confirmed to have potential antineurotic activity, which could be promising for the treatment of male reproductive and erectile dysfunction, highlighting the broad potential of triazoloquinazoline derivatives in therapeutic applications (Danylchenko, Drushlyak, & Kovalenko, 2016).

Wirkmechanismus

Target of Action

The compound appears to contain an indole nucleus . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound might interact with various targets in the body.

Biochemical Pathways

Given the wide range of activities associated with indole derivatives , it’s likely that this compound could influence multiple biochemical pathways.

Result of Action

Based on the activities of other indole derivatives , it might have a broad range of effects at the cellular level.

Eigenschaften

IUPAC Name |

2-[2-(3-methylanilino)-2-oxoethyl]-1,5-dioxo-N,4-di(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O4/c1-14(2)26-22(33)17-9-10-19-20(12-17)31-24(30(15(3)4)23(19)34)28-29(25(31)35)13-21(32)27-18-8-6-7-16(5)11-18/h6-12,14-15H,13H2,1-5H3,(H,26,33)(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGRUBLRTWKODQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N(C3=N2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,4-diisopropyl-1,5-dioxo-2-(2-oxo-2-(m-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[2,1-b]thiazole-3-carboxylic acid hydrochloride](/img/structure/B2518949.png)

![5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B2518950.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-isopropyl-1H-pyrazole-5-carboxamide](/img/structure/B2518952.png)

![6-methoxy-N-[(oxan-4-yl)methyl]quinoline-4-carboxamide](/img/structure/B2518953.png)

amino}-4,4-dimethylpentanoic acid](/img/structure/B2518955.png)

![Methyl 1-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2518956.png)

![1-(tert-butyl)-3-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea](/img/structure/B2518957.png)

![2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-propylacetamide](/img/structure/B2518958.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-3-fluorobenzamide](/img/structure/B2518961.png)

![methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2518970.png)